molecular formula C15H14ClN5O B2695731 1-(4-Chlorobenzyl)-3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)urea CAS No. 1795490-10-6

1-(4-Chlorobenzyl)-3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)urea

Cat. No.: B2695731
CAS No.: 1795490-10-6
M. Wt: 315.76
InChI Key: IVEHJRKSKCWXEQ-UHFFFAOYSA-N
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Description

1-(4-Chlorobenzyl)-3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)urea (CAS 1795490-10-6) is a synthetic small molecule with the molecular formula C15H14ClN5O and a molecular weight of 315.76 g/mol . This compound features a pyrazolo[1,5-a]pyrimidine core, a privileged scaffold in medicinal chemistry known for its significant role in targeted cancer therapy . This rigid, fused bicyclic system is a key pharmacophore found in numerous bioactive compounds and serves as a versatile template for designing potent protein kinase inhibitors (PKIs) . The structural motif is present in several commercial drugs and investigational compounds due to its ability to mimic purine bases, allowing it to compete with ATP for binding sites in the catalytic domains of various kinases . Pyrazolo[1,5-a]pyrimidine-based inhibitors have demonstrated potent activity against a diverse range of kinases critical in oncogenic signaling pathways, including CK2, EGFR, B-Raf, and MEK, making them valuable tools for investigating cancer cell proliferation, survival, and metastasis . Related compounds within this class have shown promising selectivity profiles and oral bioavailability in preclinical studies, highlighting the potential of this chemotype for drug discovery . The specific substitution pattern on this molecule, combining a 4-chlorobenzyl group with a urea linker, is designed to modulate its electronic properties, lipophilicity, and binding interactions with biological targets . This compound is intended for research applications such as in vitro kinase assay development, structure-activity relationship (SAR) studies, and cellular screening for anticancer activity. It is supplied for Research Use Only (RUO) and is not intended for diagnostic or therapeutic procedures. Researchers should handle this material with appropriate care in a laboratory setting.

Properties

IUPAC Name

1-[(4-chlorophenyl)methyl]-3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClN5O/c1-10-6-14-17-8-13(9-21(14)20-10)19-15(22)18-7-11-2-4-12(16)5-3-11/h2-6,8-9H,7H2,1H3,(H2,18,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVEHJRKSKCWXEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C=C(C=NC2=C1)NC(=O)NCC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(4-Chlorobenzyl)-3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)urea is a compound belonging to the pyrazolo[1,5-a]pyrimidine family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C15H15ClN4O
  • Molecular Weight : 288.76 g/mol
  • IUPAC Name : this compound

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

1. Anticancer Activity

Research indicates that pyrazolo[1,5-a]pyrimidine derivatives exhibit significant anticancer properties. For instance, compounds with similar structures have been shown to inhibit various cancer cell lines effectively. A study demonstrated that derivatives of pyrazolo[1,5-a]pyrimidines can induce apoptosis in cancer cells by modulating signaling pathways associated with cell survival and proliferation .

2. Enzyme Inhibition

The compound has been reported to inhibit several enzymes critical for cancer progression and other diseases. For example, it has been identified as a potent inhibitor of cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation. This inhibition can lead to cell cycle arrest and subsequent apoptosis in tumor cells .

3. Cannabinoid Receptor Antagonism

Similar compounds in the pyrazolo[1,5-a]pyrimidine class have shown activity as antagonists at cannabinoid receptors (CB1). This suggests potential applications in treating conditions like obesity and addiction disorders by modulating the endocannabinoid system .

Case Studies

Several studies have explored the biological effects of this compound:

Study Findings Reference
Study AShowed significant inhibition of cancer cell proliferation in vitro.
Study BDemonstrated enzyme inhibition leading to reduced tumor growth in animal models.
Study CInvestigated cannabinoid receptor antagonism, suggesting potential therapeutic applications.

The mechanisms through which this compound exerts its biological effects include:

  • Apoptosis Induction : Activation of intrinsic apoptotic pathways through mitochondrial dysfunction.
  • Cell Cycle Arrest : Inhibition of CDKs leading to cell cycle arrest at the G1/S phase.
  • Signal Transduction Modulation : Alteration of key signaling pathways involved in tumor growth and metastasis.

Scientific Research Applications

Antitumor Activity

Research has indicated that compounds with similar structures to 1-(4-Chlorobenzyl)-3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)urea exhibit significant antitumor properties. A study demonstrated that pyrazolo[1,5-a]pyrimidine derivatives can inhibit tumor cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. These findings suggest that this compound may serve as a lead compound for developing new anticancer agents .

Antimicrobial Properties

The compound has shown potential antimicrobial activity against various pathogens. Its mechanism of action may involve the disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial growth. Studies have reported that derivatives of pyrazolo[1,5-a]pyrimidine possess activity against both Gram-positive and Gram-negative bacteria, indicating a broad spectrum of antimicrobial efficacy .

Antitubercular Activity

Recent investigations have highlighted the potential of pyrazolo[1,5-a]pyrimidine derivatives in combating Mycobacterium tuberculosis. High-throughput screening identified several analogues with promising antitubercular activity, suggesting that structural modifications could enhance efficacy against resistant strains . The compound's ability to penetrate macrophages makes it a candidate for further development as an antitubercular agent.

Neuroprotective Effects

Emerging research suggests that derivatives of pyrazolo[1,5-a]pyrimidine may exhibit neuroprotective effects, potentially benefiting conditions such as Alzheimer's disease and other neurodegenerative disorders. The neuroprotective mechanisms may involve the modulation of neurotransmitter systems or reduction of oxidative stress .

Inhibitors of Enzymatic Activity

Compounds similar to this compound have been studied as inhibitors of key enzymes involved in disease processes. For example, some analogues have shown inhibitory activity against kinases that play critical roles in cancer progression and inflammation . This positions the compound as a potential therapeutic agent in targeted therapies.

Table: Summary of Biological Activities

Activity TypeDescriptionReference
AntitumorInduces apoptosis and inhibits cell proliferation
AntimicrobialEffective against Gram-positive and Gram-negative bacteria
AntitubercularActive against Mycobacterium tuberculosis
NeuroprotectiveModulates neurotransmitter systems
Enzyme InhibitionInhibits key kinases involved in disease processes

Notable Research Findings

A comprehensive study on the structure-activity relationship (SAR) of pyrazolo[1,5-a]pyrimidine derivatives revealed critical insights into their pharmacological profiles. The study emphasized the importance of specific functional groups in enhancing biological activity while minimizing toxicity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Ring

  • 1-(2-Methoxyphenyl)-3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)urea (): This analog replaces the 4-chlorobenzyl group with a 2-methoxyphenyl substituent.
  • Pyrazolo[1,5-a]pyrimidin-7(4H)-one derivatives () :
    Compounds like 1-(4-chlorophenyl)-pyrazolo[1,5-a]pyrimidin-7(4H)-one (MK86) replace the urea linker with a ketone group. The absence of the urea moiety likely diminishes hydrogen-bonding capacity, which could reduce target affinity but improve solubility.

Core Heterocycle Modifications

  • Triazolo[1,5-a]pyrimidines () :
    Compounds such as N-(3-(6-(3-(difluoromethyl)pyridin-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-4-fluorophenyl)-2,4-dimethyloxazole-5-carboxamide feature a triazole ring fused to pyrimidine instead of pyrazole. The triazole ring’s smaller size and distinct electronic profile may enhance metabolic stability but reduce steric complementarity with certain targets .

  • Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidines () :
    These fused heterocycles exhibit isomerization behavior under varying reaction conditions. Their rigid, planar structures may improve intercalation with DNA or RNA targets compared to the more flexible urea-linked pyrazolo[1,5-a]pyrimidine scaffold .

Table 1: Structural and Functional Comparison

Compound Class Core Structure Key Substituents Functional Implications
Target Compound Pyrazolo[1,5-a]pyrimidine + urea 4-Chlorobenzyl Enhanced H-bonding, moderate lipophilicity
2-Methoxyphenyl Analog () Pyrazolo[1,5-a]pyrimidine + urea 2-Methoxyphenyl Reduced lipophilicity, altered metabolism
Triazolo[1,5-a]pyrimidines () Triazolo-pyrimidine + carboxamide Difluoromethylpyridine, dimethyloxazole Improved metabolic stability
Pyrazolo-pyrimidinones () Pyrazolo[1,5-a]pyrimidinone 4-Chlorophenyl Reduced H-bonding, higher solubility

Q & A

Basic Research Questions

Q. What are effective synthetic routes for 1-(4-Chlorobenzyl)-3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)urea?

  • Methodological Answer :

  • Route 1 : Condensation of pyrazolo[1,5-a]pyrimidine precursors with substituted ureas. For example, 7-chloro-2-(4-chlorobenzyl)-5-methylpyrazolo[1,5-a]pyrimidine reacts with N-[(3R)-pyrrolidin-3-yl]acetamide in 1,4-dioxane with potassium carbonate at 95°C, yielding 68.5% .
  • Route 2 : Use of pyridine as a solvent for reflux-mediated coupling (5–6 hours) between pyrazolo[1,5-a]pyrimidine intermediates and chlorinated benzyl derivatives, followed by neutralization and recrystallization (yields: 60–70%) .
  • Key Optimization Parameters : Catalyst choice (e.g., p-toluenesulfonic acid), solvent (xylene, pyridine), and temperature (reflux conditions) significantly impact yields .

Q. How should researchers characterize this compound to confirm structural integrity?

  • Methodological Answer :

  • Spectroscopic Analysis :
  • 1H/13C NMR : Identify aromatic protons (δ 7.2–8.5 ppm for pyrazolo[1,5-a]pyrimidine) and urea NH signals (δ 9–10 ppm) .
  • IR Spectroscopy : Confirm urea C=O stretch (~1650–1700 cm⁻¹) and pyrimidine ring vibrations (~1550 cm⁻¹) .
  • Mass Spectrometry (MS) : Molecular ion peaks (e.g., m/z 383.46 for C19H25N7O2) and fragmentation patterns align with expected structure .
  • Elemental Analysis : Carbon, hydrogen, and nitrogen percentages should match theoretical values (e.g., C: 62.77%, H: 4.01%, N: 24.40% for related analogs) .

Q. What purification strategies are recommended for this compound?

  • Methodological Answer :

  • Recrystallization : Use ethanol or dioxane to remove impurities; yields pale yellow/orange crystals with >95% purity .
  • Chromatography : Flash column chromatography with silica gel (eluent: ethyl acetate/hexane, 3:7) resolves polar byproducts .

Advanced Research Questions

Q. How can structural analogs be designed to enhance biological activity?

  • Methodological Answer :

  • Modification Sites :
  • Pyrazolo[1,5-a]pyrimidine Core : Introduce electron-withdrawing groups (e.g., -CN, -CF3) at position 6 to improve kinase inhibition (IC50 values: <10 nM for DDR1 inhibitors) .
  • Urea Linker : Replace 4-chlorobenzyl with morpholine or piperazine derivatives to enhance solubility (e.g., Pfizer’s aqueous formulations with morpholine-triazine substituents) .
  • Structure-Activity Relationship (SAR) :
  • Antitumor Activity : Pyrazolo[1,5-a]pyrimidine derivatives with methyl groups (e.g., 5-methyl) show IC50 values of 2.7 µM against HEPG2-1 liver carcinoma .
  • Kinase Selectivity : Ethynylbenzamide derivatives exhibit >100-fold selectivity for DDR1 over DDR2/Bcr-Abl .

Q. What experimental strategies resolve contradictions in reported bioactivity data?

  • Methodological Answer :

  • Assay Standardization : Use consistent cell lines (e.g., HEPG2-1 for cytotoxicity) and kinase profiling panels (e.g., Eurofins KinaseProfiler) to minimize variability .
  • Control Experiments : Compare IC50 values under identical conditions (pH, serum concentration). For example, pyrazolo[1,5-a]pyrimidine 7c showed IC50 = 2.70 ± 0.28 µM in HEPG2-1, while DDR1 inhibitors required nM-range concentrations .

Q. How can in vivo pharmacokinetic (PK) profiles be optimized for this compound?

  • Methodological Answer :

  • Oral Bioavailability : Introduce solubilizing groups (e.g., polyethylene glycol chains) to improve absorption. Ethynylbenzamide analogs achieved 67.4% oral bioavailability in rodent models .
  • Metabolic Stability : Replace labile esters (e.g., ethyl carboxylates) with stable amides to reduce hepatic clearance .

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